Ido-IN-15
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-15 involves several steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Ido-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against IDO1 .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their potency and selectivity as IDO1 inhibitors . These derivatives help in understanding the structure-activity relationship and optimizing the compound for therapeutic use .
Scientific Research Applications
Ido-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism . In biology, it helps in elucidating the mechanisms of immune regulation and tumor immune escape . In medicine, this compound is being investigated for its potential as an immunotherapeutic agent in cancer treatment . Its industrial applications include the development of diagnostic assays and therapeutic formulations .
Mechanism of Action
Ido-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in immunosuppressive metabolites, thereby enhancing the immune response against tumors . The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . The pathways involved in its mechanism of action include the kynurenine pathway and various immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ido-IN-15 include other IDO1 inhibitors such as epacadostat, navoximod, and indoximod . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: This compound is unique in its high potency and selectivity for IDO1, making it a promising candidate for therapeutic development . Compared to other IDO1 inhibitors, this compound has shown superior efficacy in preclinical studies, highlighting its potential as a more effective immunotherapeutic agent .
Properties
Molecular Formula |
C29H39N5O4 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |
InChI |
InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |
InChI Key |
AUNDCQZYBPUZKC-FYYLOGMGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
Origin of Product |
United States |
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